molecular formula C14H19NO3 B15106531 Methyl 2-[(4-tert-butylbenzoyl)amino]acetate

Methyl 2-[(4-tert-butylbenzoyl)amino]acetate

Cat. No.: B15106531
M. Wt: 249.30 g/mol
InChI Key: LPHCHTHYLJWWIY-UHFFFAOYSA-N
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Description

Methyl 2-[(4-tert-butylbenzoyl)amino]acetate is an organic compound with the molecular formula C14H19NO3 It is a derivative of benzoic acid and is characterized by the presence of a tert-butyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-tert-butylbenzoyl)amino]acetate typically involves the reaction of 4-tert-butylbenzoic acid with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 4-tert-butylbenzoic acid, methylamine, acetic anhydride.

    Reaction Conditions: The reaction is conducted in a solvent such as dichloromethane at a temperature of around 0-5°C.

    Procedure: 4-tert-butylbenzoic acid is first converted to its acyl chloride derivative using thionyl chloride. This intermediate is then reacted with methylamine to form the amide. Finally, the amide is esterified using acetic anhydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The use of flow microreactors allows for better control over reaction parameters and can lead to a more sustainable and scalable production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-tert-butylbenzoyl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Methyl 2-[(4-tert-butylbenzoyl)amino]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[(4-tert-butylbenzoyl)amino]acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The pathways involved in this process depend on the specific enzyme and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(4-tert-butylbenzoyl)amino]acetate
  • Butyl 4-[(4-tert-butylbenzoyl)amino]benzoate
  • Diethyl 5-[(4-tert-butylbenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate

Uniqueness

Methyl 2-[(4-tert-butylbenzoyl)amino]acetate is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. The presence of the tert-butyl group also imparts steric hindrance, which can affect the compound’s chemical behavior and its suitability for various applications .

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

methyl 2-[(4-tert-butylbenzoyl)amino]acetate

InChI

InChI=1S/C14H19NO3/c1-14(2,3)11-7-5-10(6-8-11)13(17)15-9-12(16)18-4/h5-8H,9H2,1-4H3,(H,15,17)

InChI Key

LPHCHTHYLJWWIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(=O)OC

Origin of Product

United States

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